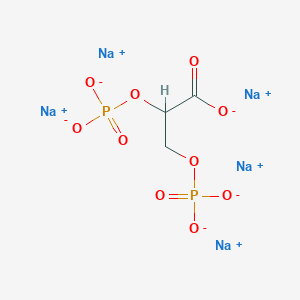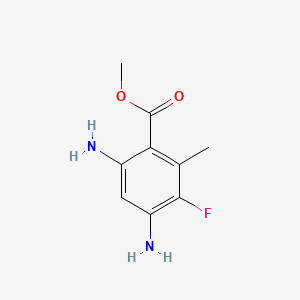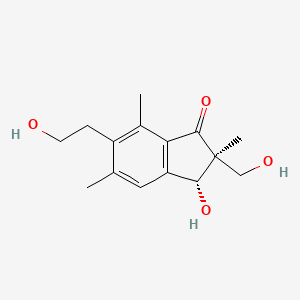
Chlorpyrifos oxon-d10
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chlorpyrifos-oxon-d10 is the deuterium labeled Chlorpyrifos-oxon. It is an active metabolite of Chlorpyrifos and is a potent phosphorylating agent that potently inhibits AChE . It can induce cross-linking between subunits of tubulin and disrupt microtubule function .
Synthesis Analysis
The synthesis of Chlorpyrifos Oxon-d10 involves the use of deuterium, a stable isotope of hydrogen . The exact synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of this compound is C9HCl3D10NO3PS . It has a formula weight of 360.6 . The InChI code is InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 .Chemical Reactions Analysis
This compound, as an active metabolite of Chlorpyrifos, undergoes various reactions in the environment. It has been reported to undergo enhanced microbe-mediated decay .Physical And Chemical Properties Analysis
This compound is a solid compound . It is slightly soluble in chloroform and methanol .Applications De Recherche Scientifique
Application des pesticides
Chlorpyrifos oxon-d10 est un dérivé du chlorpyrifos, un pesticide organophosphoré . Il est largement utilisé comme insecticide, acaricide et termiticide contre les ravageurs dans diverses applications .
Impact environnemental
L'utilisation généralisée du chlorpyrifos a conduit à la pollution de l'environnement, affectant plusieurs écosystèmes, y compris le sol, les sédiments, l'eau, l'air et les cycles biogéochimiques .
Préoccupation pour la santé publique
Des niveaux résiduels de chlorpyrifos ont été découverts dans le sol, l'eau, les légumes, les denrées alimentaires et les fluides humains . L'exposition au chlorpyrifos inhibe l'enzyme cholinestérase, altérant la capacité du corps à utiliser la choline . Cela peut entraîner des conséquences neurologiques, immunologiques et psychologiques chez les personnes et l'environnement naturel .
Disruption des microtubules
This compound, en tant que métabolite actif du chlorpyrifos, peut induire la réticulation entre les sous-unités de la tubuline et perturber la fonction des microtubules .
Approches de remédiation
Plusieurs études de recherche ont été menées dans le monde entier pour identifier et développer des approches de remédiation pour le chlorpyrifos et ses dérivés de l'environnement . La dégradation du chlorpyrifos à l'aide de bactéries s'est avérée la plus efficace, rentable et durable
Mécanisme D'action
Target of Action
Chlorpyrifos Oxon-d10 primarily targets the acetylcholinesterase (AChE) enzyme . AChE plays a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system . This compound also interacts with tubulin , a protein that forms the microtubules of the cellular cytoskeleton .
Mode of Action
This compound inhibits the normal function of AChE, leading to an accumulation of acetylcholine in the nervous system . This accumulation disrupts the normal signaling processes, causing the nervous system to malfunction . Additionally, this compound can induce cross-linking between subunits of tubulin, disrupting the function of microtubules .
Biochemical Pathways
The inhibition of AChE and disruption of microtubule function by this compound affects several biochemical pathways. The accumulation of acetylcholine due to AChE inhibition can lead to overstimulation of cholinergic synapses, resulting in a range of neurological symptoms . The disruption of microtubule function can affect various cellular processes, including cell division and intracellular transport .
Pharmacokinetics
It is known that chlorpyrifos, the parent compound of this compound, is lipophilic and can be distributed throughout the body, including the brain . The lipophilicity of this compound may also influence its bioavailability and distribution.
Result of Action
The action of this compound results in molecular and cellular effects. The inhibition of AChE leads to an overstimulation of the nervous system, which can cause a range of symptoms, including muscle weakness, tremors, and in severe cases, respiratory paralysis . The disruption of microtubule function can lead to abnormalities in cell division and other cellular processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the persistence of Chlorpyrifos, the parent compound, in the environment can lead to prolonged exposure and potential health risks . Additionally, the degradation of this compound can be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
Chlorpyrifos Oxon-d10, like its parent compound, interacts with key enzymes and proteins in biochemical reactions. It is a potent inhibitor of AChE, an enzyme crucial for nerve function . By inhibiting AChE, this compound disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation of acetylcholine in synapses . This can cause prolonged stimulation of cholinergic receptors throughout the central and peripheral nervous systems .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . For instance, it can induce cross-linking between subunits of tubulin, a key protein in the microtubule network within cells . This disrupts microtubule function, which can affect various cellular processes, including cell division and intracellular transport .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. As a potent phosphorylating agent, it can bind to and inhibit AChE, leading to an accumulation of acetylcholine . It also interacts with tubulin, inducing cross-linking between subunits and disrupting microtubule function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It has been reported that Chlorpyrifos, the parent compound of this compound, can persist in the environment due to its resistance to degradation . It has also been shown to undergo enhanced microbe-mediated decay
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. For instance, exposure to low doses of Chlorpyrifos, the parent compound, has been reported to significantly increase blood glucose levels in exposed animals, while high doses markedly decrease blood glucose levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is a metabolite of Chlorpyrifos, produced through oxidative desulfurization, leading to the generation of Chlorpyrifos Oxon . This process involves various enzymes and cofactors
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Chlorpyrifos Oxon-d10 involves the conversion of Chlorpyrifos to Chlorpyrifos Oxon-d10 through oxidation.", "Starting Materials": [ "Chlorpyrifos-d10", "Oxidizing agent (e.g. hydrogen peroxide, peracetic acid, etc.)", "Solvent (e.g. acetonitrile, dichloromethane, etc.)", "Catalyst (e.g. triethylamine, pyridine, etc.)" ], "Reaction": [ "Dissolve Chlorpyrifos-d10 in the solvent.", "Add the oxidizing agent to the solution.", "Add the catalyst to the solution.", "Stir the solution at a specific temperature and time to allow for the oxidation reaction to occur.", "Isolate Chlorpyrifos Oxon-d10 through extraction and purification steps." ] } | |
| 1794779-85-3 | |
Formule moléculaire |
C9H11Cl3NO4P |
Poids moléculaire |
344.575 |
Nom IUPAC |
bis(1,1,2,2,2-pentadeuterioethyl) (3,5,6-trichloropyridin-2-yl) phosphate |
InChI |
InChI=1S/C9H11Cl3NO4P/c1-3-15-18(14,16-4-2)17-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
Clé InChI |
OTMOUPHCTWPNSL-MWUKXHIBSA-N |
SMILES |
CCOP(=O)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl |
Synonymes |
Phosphoric Acid (Diethyl-d10) 3,5,6-Trichloro-2-pyridinyl Ester; 6-Trichloro-2-pyridyl (Diethyl-d10) Phosphate; Chloropyrifos Oxon-d10; Chlorpyrifos(ethyl-d10) Oxon; Chlorpyriphoxon-d10; (Diethyl-d10) 3,5,6-Trichloro-2-pyridyl Phosphate; Dursban-d10 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)
![(1-Methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B586501.png)
![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)

![7aH-[1,3]Thiazolo[3,2-d][1,2,4]oxadiazole](/img/structure/B586507.png)



